6-Methylheptanol-d7
Overview
Description
6-Methylheptanol-d7 is a deuterated analog of 6-Methylheptanol, which is a volatile compound commonly used as a flavor and fragrance agent. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptanol-d7 typically involves the deuteration of 6-Methylheptanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during production.
Chemical Reactions Analysis
Types of Reactions
6-Methylheptanol-d7 can undergo various chemical reactions, including:
Oxidation: Conversion to 6-Methylheptanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to 6-Methylheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation to form 6-Methylheptyl halides using halogenating agents such as thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 6-Methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptyl chloride or bromide.
Scientific Research Applications
6-Methylheptanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for quantification of 6-Methylheptanol.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of 6-Methylheptanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of 6-Methylheptanol in the body.
Industry: Applied in the development of deuterated drugs and in the study of reaction mechanisms involving 6-Methylheptanol.
Mechanism of Action
The mechanism of action of 6-Methylheptanol-d7 is similar to that of 6-Methylheptanol. It interacts with various molecular targets and pathways, depending on the specific application. For example, in metabolic studies, it is incorporated into metabolic pathways and its deuterium labeling allows for precise tracking using mass spectrometry. In pharmacokinetic studies, it helps in understanding the absorption, distribution, metabolism, and excretion of 6-Methylheptanol.
Comparison with Similar Compounds
6-Methylheptanol-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
6-Methylheptanol: The non-deuterated analog used in flavor and fragrance applications.
6-Methylheptanoic acid: The oxidized form of 6-Methylheptanol.
6-Methylheptane: The reduced form of 6-Methylheptanol.
The deuterium labeling in this compound provides advantages in scientific research, particularly in studies requiring precise tracking and quantification.
Properties
IUPAC Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBEAQIHAEVLV-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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